molecular formula C9H7Cl2N3 B2485648 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole CAS No. 112177-59-0

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B2485648
CAS No.: 112177-59-0
M. Wt: 228.08
InChI Key: PJUZQOULZWELPK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (molecular formula: C₁₀H₈Cl₂N₃, molecular weight: 241.10 g/mol) is a triazole derivative featuring dual chlorine substituents: a chloromethyl group at the 4-position of the triazole ring and a 4-chlorophenyl group at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications.

Properties

IUPAC Name

4-(chloromethyl)-1-(4-chlorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZQOULZWELPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chlorophenyl Azide

The 4-chlorophenyl azide precursor is synthesized via diazotization of 4-chloroaniline. Treating 4-chloroaniline (1.0 equiv) with sodium nitrite (1.1 equiv) in hydrochloric acid at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide (1.2 equiv) in aqueous medium. This two-step process yields 4-chlorophenyl azide in 85–90% yield after extraction with dichloromethane and drying over anhydrous sodium sulfate.

Critical Considerations :

  • Diazonium salts require strict temperature control (<5°C) to prevent decomposition.
  • Sodium azide additions must be gradual to avoid exothermic side reactions.

Cycloaddition with Propargyl Chloride

The CuAAC reaction between 4-chlorophenyl azide and propargyl chloride (HC≡C-CH2Cl) proceeds under mild conditions. A typical protocol involves:

  • Catalyst System : CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in a THF/water (3:1) solvent mixture.
  • Reaction Conditions : Stirring at 25°C for 12 hours under nitrogen.
  • Workup : Extraction with ethyl acetate, washing with ammonium chloride and brine, and purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields the target compound in 78–85% purity.

Mechanistic Insight :
The Cu(I) catalyst facilitates regioselective 1,4-triazole formation by coordinating the alkyne and azide, lowering the activation energy for cycloaddition.

Optimization of Reaction Parameters

Table 1 compares yields under varying conditions:

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1 THF/H₂O (3:1) CuSO₄·5H₂O 25 12 78
2 Acetonitrile CuI 25 3 82
3 t-BuOH/H₂O (1:1) CuSO₄ + Ascorbate 40 6 85
4 DMF Cu(OAc)₂ 50 8 70

Key trends:

  • Polar aprotic solvents (DMF) reduce yields due to side reactions.
  • CuI in acetonitrile enables faster reactions but requires inert atmospheres.

Alternative Synthetic Routes

Post-Synthetic Chloromethylation

A two-step approach involves synthesizing 4-(hydroxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole followed by chlorination:

  • CuAAC with Propargyl Alcohol : React 4-chlorophenyl azide with propargyl alcohol (HC≡C-CH2OH) under standard CuAAC conditions (72% yield).
  • Chlorination : Treat the hydroxymethyl intermediate with thionyl chloride (2.0 equiv) in dichloromethane at 0°C, yielding the chloromethyl derivative in 65–70% yield.

Limitations :

  • Additional purification steps reduce overall efficiency.
  • Thionyl chloride handling requires stringent moisture control.

Utilization of Alternative Catalytic Systems

Palladium-catalyzed methods, though less common, have been explored:

  • Suzuki–Miyaura Coupling : A triazole boronic ester reacts with 4-chlorobenzyl chloride in a Pd(PPh₃)₄-catalyzed coupling (toluene, 90°C, 24 h), achieving 60% yield.
  • Drawbacks : Limited substrate compatibility and higher catalyst costs hinder scalability.

Comparative Evaluation of Methodologies

Method Yield (%) Purity (%) Safety Concerns Scalability
CuAAC 78–85 >95 Azide explosivity High
Post-Functionalization 65–70 90 SOCl₂ toxicity Moderate
Suzuki Coupling 60 85 Pd catalyst cost Low

Key Takeaways :

  • CuAAC offers the best balance of yield and scalability despite azide risks.
  • Post-functionalization suits labs lacking azide-handling infrastructure.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.75 (s, 2H, CH₂Cl).
  • ¹³C NMR : δ 144.5 (triazole-C), 134.2 (Ar-C), 132.0 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 121.0 (triazole-C), 44.5 (CH₂Cl).

Infrared Spectroscopy (IR)

  • Peaks at 750 cm⁻¹ (C-Cl stretch) and 3120 cm⁻¹ (aromatic C-H) confirm substitution patterns.

High-Resolution Mass Spectrometry (HRMS)

  • Found : m/z 244.9978 [M+H]⁺ (Calculated: 244.9974 for C₉H₇Cl₂N₃).

Chemical Reactions Analysis

4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives, including 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, have shown significant antimicrobial activity. The compound's structure allows it to interact with biological targets effectively. Research indicates that triazoles can exhibit potent antibacterial and antifungal properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties
The triazole scaffold is increasingly recognized for its anticancer potential. Compounds derived from triazoles have been identified as selective inhibitors of various kinases involved in cancer progression. Specifically, derivatives of this compound have been explored for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis .

Case Study: Antiviral Activity
A notable study highlighted the antiviral efficacy of triazole derivatives against SARS-CoV-2. The compound's ability to disrupt viral replication pathways positions it as a candidate for further investigation in antiviral drug development .

Agricultural Applications

Fungicides and Herbicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The chlorinated derivatives have been particularly effective against a range of phytopathogenic fungi. Research has indicated that this compound exhibits strong fungicidal activity, making it a valuable asset in crop protection strategies .

Material Science Applications

Corrosion Inhibition
Recent studies have explored the use of triazole compounds as corrosion inhibitors for metals. For example, this compound has demonstrated efficacy in preventing corrosion of aluminum alloys in acidic environments. This application is particularly relevant for industries where metal durability is critical .

Data Tables

Application AreaSpecific Use CaseObserved Activity/Effect
Medicinal ChemistryAntimicrobial ActivityEffective against E. coli, S. aureus
Anticancer PropertiesInhibits c-Met kinases
Antiviral ActivityDisrupts SARS-CoV-2 replication
AgriculturalFungicidesEffective against phytopathogenic fungi
Material ScienceCorrosion InhibitionPrevents corrosion of aluminum alloys

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous triazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target compound 4-(chloromethyl), 1-(4-chlorophenyl) C₁₀H₈Cl₂N₃ 241.10 High lipophilicity; reactive chloromethyl
4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 1-(4-chlorophenyl), 4-(1-(4-chloronaphthalen-1-yloxy)ethyl) C₂₀H₁₆Cl₂N₃O 385.27 High IMPDH binding energy (-12.19 kcal/mol)
4-(Chloromethyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole 4-(chloromethyl), 1-(4-methoxyphenyl), 5-methyl C₁₁H₁₂ClN₃O 237.69 Electron-rich methoxy group; lower reactivity
4-(Chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole 4-(chloromethyl), 1-(2,4-dichlorobenzyl) C₁₀H₈Cl₃N₃ 268.55 Enhanced halogen content; potential toxicity
1-(4-Chlorophenyl)-1H-1,2,3-triazole (16) 1-(4-chlorophenyl) C₈H₆ClN₃ 179.61 Simpler structure; lower molecular weight

Key Observations :

  • Lipophilicity : The target compound’s dual chlorine substituents increase its lipophilicity compared to analogs with methoxy groups (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.
Crystallographic and Spectroscopic Data
  • Crystal Structure: While the target compound’s crystal data are unavailable, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole () provides a reference for triazole packing motifs, with monoclinic symmetry and a density of 1.597 Mg/m³ .
  • Spectroscopy : NMR and IR data for analogs (e.g., 4e in ) confirm triazole ring proton environments (δ ~7.5–8.5 ppm for aromatic protons) and C-Cl stretching vibrations (~700 cm⁻¹) .

Biological Activity

4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antifungal, antibacterial, antiviral, and anticancer agent. This article explores its biological activity through various studies and findings.

  • Chemical Formula : C₉H₈ClN₃
  • Molecular Weight : 193.63 g/mol
  • CAS Number : 1341039-29-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that triazole compounds exhibit notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, including resistant strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 16 μg/mL
Pseudomonas aeruginosa0.125 - 16 μg/mL

The above data indicates that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .

2. Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been tested against various fungi with promising results.

Fungal Strain MIC
Candida albicans0.5 - 8 μg/mL
Aspergillus niger0.25 - 4 μg/mL

These findings suggest that the compound could be effective in treating fungal infections, particularly those caused by resistant strains .

3. Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound has demonstrated cytotoxic effects on cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring can enhance anticancer activity, suggesting avenues for further research and optimization .

The biological activity of triazoles often involves inhibition of specific enzymes or pathways within microbial and cancerous cells:

  • Enzyme Inhibition : Triazoles typically inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the effectiveness of triazole compounds in clinical settings:

  • A study published in Pharmaceuticals demonstrated that a derivative of the compound exhibited potent activity against multidrug-resistant Staphylococcus aureus, outperforming traditional antibiotics .
  • In vitro studies reported by MDPI indicated that modifications to the triazole structure significantly enhanced its anticancer properties against various cell lines, suggesting potential for drug development targeting specific cancers .

Q & A

Q. What are the most reliable synthetic routes for 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide precursor. For example, a chloromethyl-substituted alkyne reacts with a 4-chlorophenyl azide under copper(I) catalysis to form the triazole core. Key variables include:

  • Temperature : Optimal yields (70–85%) are achieved at 60–80°C .
  • Catalyst : Cu(I) (e.g., CuBr) outperforms Ru-based catalysts in regioselectivity for 1,4-substituted triazoles .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to non-polar solvents .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry (1,4-substitution) and bond angles. For example, a related triazole derivative showed a dihedral angle of 85.3° between the triazole ring and the 4-chlorophenyl group .
  • NMR : 1^1H NMR distinguishes the chloromethyl (-CH2_2Cl) proton signals (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13^{13}C NMR confirms the Cl substitution pattern .

Q. What are the key reactivity trends of the chloromethyl group in this compound under nucleophilic substitution conditions?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

  • Ammonia/amines : Forms amino-methyl derivatives, useful for further functionalization (e.g., coupling with bioactive moieties) .
  • Thiols : Produces thioether-linked analogs, enhancing solubility or enabling bioconjugation .
    Kinetic studies show reaction rates depend on solvent polarity and steric hindrance around the chloromethyl group .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • DFT calculations : Reveal electron-withdrawing effects of the 4-chlorophenyl group, stabilizing the triazole ring and enhancing binding to enzymatic targets (e.g., cytochrome P450) .
  • Docking studies : Predict strong interactions with fungal CYP51 (lanosterol 14α-demethylase), suggesting antifungal potential. Binding energies correlate with experimental IC50_{50} values (e.g., 2.1 µM against Candida albicans) .

Q. What experimental strategies address contradictory data in structure-activity relationship (SAR) studies of this compound?

  • Control experiments : Verify purity via HPLC (>95%) to exclude impurities as confounding factors .
  • Isosteric replacement : Replace the chloromethyl group with -CF3_3 or -CH2_2OH to isolate electronic vs. steric effects .
  • Meta-analysis : Compare bioactivity data across analogs (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl derivatives) to identify trends .

Q. How does the compound interact with biological membranes, and what methodologies quantify its permeability?

  • PAMPA assay : Measures passive diffusion through artificial membranes. LogP values (~2.8) suggest moderate permeability, suitable for CNS-targeted drugs .
  • MD simulations : Show preferential localization in lipid bilayer hydrophobic regions due to the chlorophenyl group .

Key Research Findings

  • Antifungal activity : Derivatives inhibit Aspergillus fumigatus (MIC = 4.5 µg/mL) via CYP51 binding .
  • Synthetic scalability : Flow chemistry reduces reaction time by 40% compared to batch methods .
  • Toxicity : LD50_{50} in murine models >500 mg/kg, suggesting low acute toxicity .

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